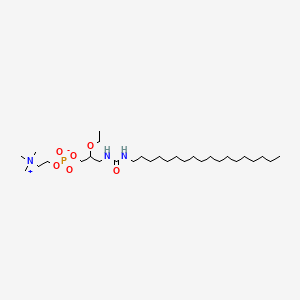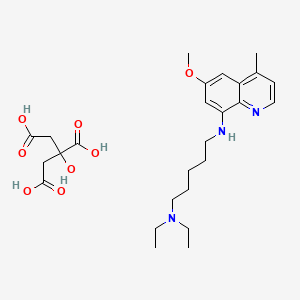
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinol core substituted with amino, dichloroanilino, and nitroso groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitroso group to the pyrimidinol ring.
Amination: Substitution of an amino group at the 4-position.
Coupling Reaction: Attachment of the 3,4-dichloroanilino group through a coupling reaction.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol undergoes various chemical reactions, including:
Oxidation: Conversion of the nitroso group to a nitro group.
Reduction: Reduction of the nitroso group to an amino group.
Substitution: Replacement of the dichloroanilino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol, while reduction could produce 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol.
Scientific Research Applications
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol
- 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol
- 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinone
Uniqueness
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
6961-74-6 |
|---|---|
Molecular Formula |
C10H7Cl2N5O2 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
6-amino-4-(3,4-dichloroanilino)-5-nitroso-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-4(3-6(5)12)14-9-7(17-19)8(13)15-10(18)16-9/h1-3H,(H4,13,14,15,16,18) |
InChI Key |
ACZWXTVOAORTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=O)NC(=C2N=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















